molecular formula C22H20N4O4 B10928050 6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10928050
M. Wt: 404.4 g/mol
InChI Key: RZVVUXPQTMMOIP-UHFFFAOYSA-N
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Description

6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the isoxazole ring and subsequent functionalization. Common synthetic routes may include:

    Cyclization reactions: Formation of the isoxazole ring through cyclization of appropriate precursors.

    Functional group transformations: Introduction of the cyclopropyl, dimethyl-isoxazolyl, and methoxyphenyl groups through various organic reactions.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification techniques: Methods such as crystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).

    Reducing agents: Such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).

    Substitution reagents: Such as halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-~).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. This may include:

    Binding to receptors: Interaction with specific receptors to modulate their activity.

    Enzyme inhibition: Inhibition of enzymes involved in key biological processes.

    Signal transduction: Modulation of signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole derivatives: Compounds with similar isoxazole rings but different substituents.

    Pyridine derivatives: Compounds with pyridine rings and various functional groups.

Uniqueness

6-CYCLOPROPYL-N~4~-(3,5-DIMETHYL-4-ISOXAZOLYL)-3-(4-METHOXYPHENYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties.

For detailed and specific information, consulting scientific literature and databases is recommended.

Properties

Molecular Formula

C22H20N4O4

Molecular Weight

404.4 g/mol

IUPAC Name

6-cyclopropyl-N-(3,5-dimethyl-1,2-oxazol-4-yl)-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H20N4O4/c1-11-19(12(2)29-25-11)24-21(27)16-10-17(13-4-5-13)23-22-18(16)20(26-30-22)14-6-8-15(28-3)9-7-14/h6-10,13H,4-5H2,1-3H3,(H,24,27)

InChI Key

RZVVUXPQTMMOIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)NC(=O)C2=CC(=NC3=C2C(=NO3)C4=CC=C(C=C4)OC)C5CC5

Origin of Product

United States

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